molecular formula C9H18N2 B13873851 (1E)-N'-Cyclohexylpropanimidamide CAS No. 63540-08-9

(1E)-N'-Cyclohexylpropanimidamide

Katalognummer: B13873851
CAS-Nummer: 63540-08-9
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: DKFZFTCJUMJZDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1E)-N’-Cyclohexylpropanimidamide is an organic compound characterized by the presence of a cyclohexyl group attached to a propanimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N’-Cyclohexylpropanimidamide typically involves the reaction of cyclohexylamine with propionitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imidamide bond. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of (1E)-N’-Cyclohexylpropanimidamide may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (1E)-N’-Cyclohexylpropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

(1E)-N’-Cyclohexylpropanimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1E)-N’-Cyclohexylpropanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexylamine: Shares the cyclohexyl group but lacks the imidamide moiety.

    Propanimidamide: Contains the imidamide group but lacks the cyclohexyl group.

Uniqueness: (1E)-N’-Cyclohexylpropanimidamide is unique due to the combination of the cyclohexyl and imidamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Eigenschaften

CAS-Nummer

63540-08-9

Molekularformel

C9H18N2

Molekulargewicht

154.25 g/mol

IUPAC-Name

N'-cyclohexylpropanimidamide

InChI

InChI=1S/C9H18N2/c1-2-9(10)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,10,11)

InChI-Schlüssel

DKFZFTCJUMJZDY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=NC1CCCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.